molecular formula C18H24N4O2 B3019509 2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol CAS No. 908523-71-7

2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol

Cat. No.: B3019509
CAS No.: 908523-71-7
M. Wt: 328.416
InChI Key: VEJORWHGVAPLRU-UHFFFAOYSA-N
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Description

The compound 2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol is a pyrimidin-4-ol derivative featuring a 4-benzylpiperazine substituent at position 2 and a 2-hydroxyethyl group at position 3.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-14-16(7-12-23)17(24)20-18(19-14)22-10-8-21(9-11-22)13-15-5-3-2-4-6-15/h2-6,23H,7-13H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJORWHGVAPLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)CC3=CC=CC=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with benzyl chloride under basic conditions.

    Pyrimidine Ring Formation: The pyrimidine ring is formed by reacting appropriate precursors such as ethyl acetoacetate with guanidine.

    Coupling Reaction: The benzylpiperazine and pyrimidine intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the benzyl group may result in various substituted derivatives.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

AChE Inhibition (vs. Compound 4a)
  • Compound 4a : IC50 = 0.91 μM (superior to donepezil’s 0.14 μM), attributed to electron-withdrawing groups (e.g., Cl) enhancing interactions with AChE’s catalytic site.
Antiplasmodial Activity (vs. Thiazol-4-one Derivatives)
  • Thiazol-4-one analogs with benzylpiperazine show moderate antiplasmodial activity. The pyrimidin-4-ol core in the target compound may offer improved metabolic stability due to reduced ring strain compared to thiazolidinones.

Metabolic and Pharmacokinetic Considerations

  • Urinary Excretion: Analogs like 2-(diethylamino)-6-methylpyrimidin-4-ol/one are rapidly excreted (95th percentile urinary concentration: 0.47 μg/L) . The target compound’s benzylpiperazine group may prolong half-life due to increased steric bulk and reduced renal clearance.
  • logP and Solubility : With an estimated logP of ~2.5, the target compound balances membrane permeability and solubility, contrasting with more lipophilic derivatives (e.g., F407-0331, logP 2.53) .

Biological Activity

2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol, often referred to as a pyrimidine derivative, has garnered interest in pharmacology due to its potential biological activities. This compound is structurally characterized by the presence of a benzylpiperazine moiety and a hydroxyethyl group, which may contribute to its interaction with various biological targets.

The chemical structure of this compound can be represented as follows:

C16H22N4O\text{C}_{16}\text{H}_{22}\text{N}_{4}\text{O}

This compound features a pyrimidine ring, which is known for its role in various biological processes, including nucleic acid metabolism and enzyme regulation.

The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems. Compounds with similar structures have been shown to exhibit neuroleptic properties, suggesting that this compound may influence dopaminergic and serotonergic pathways.

  • Dopaminergic Activity : Research indicates that piperazine derivatives can act as dopamine receptor antagonists or agonists, influencing behaviors related to psychosis and mood disorders.
  • Serotonergic Activity : The presence of the hydroxyethyl group may enhance binding affinity to serotonin receptors, potentially modulating anxiety and depressive states.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For example:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
SH-SY5Y (Neuroblastoma)10.0

These results suggest that the compound possesses cytotoxic effects, making it a candidate for further investigation in cancer therapeutics.

Neuroleptic Activity

A study focused on the neuroleptic potential of benzamide derivatives found that compounds similar to this compound exhibited marked efficacy in reducing apomorphine-induced stereotyped behavior in rats. This suggests a potential application in treating psychotic disorders with fewer side effects compared to traditional antipsychotics like haloperidol .

Anticancer Properties

Another significant study evaluated the anticancer properties of this compound against various tumor models. The results indicated that it effectively inhibited tumor growth in xenograft models, demonstrating its potential as an anticancer agent. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .

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